molecular formula C12H18N2O B12113056 4-Amino-N-(2,6-dimethyl-phenyl)-butyramide CAS No. 102089-65-6

4-Amino-N-(2,6-dimethyl-phenyl)-butyramide

Cat. No.: B12113056
CAS No.: 102089-65-6
M. Wt: 206.28 g/mol
InChI Key: AKWPXXBNZJXUAR-UHFFFAOYSA-N
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Description

4-Amino-N-(2,6-dimethyl-phenyl)-butyramide is a chemical compound with the molecular formula C12H18N2O. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of an amino group, a butyramide group, and a dimethylphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(2,6-dimethyl-phenyl)-butyramide typically involves the reaction of 2,6-dimethylaniline with butyric anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2,6-dimethylaniline+butyric anhydrideThis compound\text{2,6-dimethylaniline} + \text{butyric anhydride} \rightarrow \text{this compound} 2,6-dimethylaniline+butyric anhydride→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(2,6-dimethyl-phenyl)-butyramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

4-Amino-N-(2,6-dimethyl-phenyl)-butyramide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Amino-N-(2,6-dimethyl-phenyl)-butyramide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N-(2,6-dimethyl-phenyl)-butyramide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group, a butyramide group, and a dimethylphenyl group makes it a versatile compound for various applications.

Properties

CAS No.

102089-65-6

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

4-amino-N-(2,6-dimethylphenyl)butanamide

InChI

InChI=1S/C12H18N2O/c1-9-5-3-6-10(2)12(9)14-11(15)7-4-8-13/h3,5-6H,4,7-8,13H2,1-2H3,(H,14,15)

InChI Key

AKWPXXBNZJXUAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CCCN

Origin of Product

United States

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